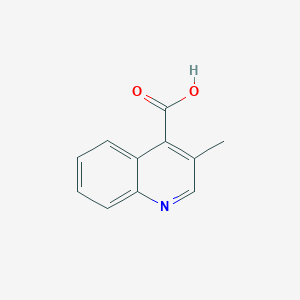

3-Methylquinoline-4-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCBWEJWVBHYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345425 | |

| Record name | 3-Methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-51-4 | |

| Record name | 3-Methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylquinoline-4-carboxylic acid synthesis mechanism

An In-depth Technical Guide to the Synthesis of 3-Methylquinoline-4-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Quinoline Core

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its derivatives have demonstrated remarkable efficacy in treating diseases ranging from malaria to cancer.[2] Within this privileged class of heterocycles, quinoline-4-carboxylic acids are of particular interest due to their potent biological activities, which are often modulated by the substitution pattern on the quinoline ring.[1][3] The carboxylate group, for instance, often plays a crucial role in binding to biological targets, such as forming a salt bridge with arginine residues in enzymes like dihydroorotate dehydrogenase (DHODH).[4]

This guide provides an in-depth exploration of the primary synthetic mechanisms for a specific, valuable derivative: 3-methylquinoline-4-carboxylic acid. We will move beyond simple procedural outlines to dissect the causality behind the reaction pathways, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is on robust and versatile methods that allow for the deliberate construction of this target molecule, primarily the Pfitzinger Reaction and the Doebner Reaction .

Logical Framework for Synthetic Route Selection

Choosing an appropriate synthetic pathway depends on several factors including the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The following diagram illustrates a decision-making workflow for synthesizing quinoline-4-carboxylic acids.

Caption: Workflow for selecting a synthetic route.

I. The Pfitzinger Reaction: A Direct Condensation Approach

First reported by Wilhelm Pfitzinger in 1886, this reaction remains one of the most direct and reliable methods for producing substituted quinoline-4-carboxylic acids.[5] The core strategy involves the condensation of isatin (or its derivatives) with a carbonyl compound that possesses an α-methylene group, all under basic conditions.[6] For our target, 3-methylquinoline-4-carboxylic acid, the ideal carbonyl partner is methyl ethyl ketone.

Mechanistic Dissection

The Pfitzinger reaction is a self-validating system where each step logically enables the next, driven by the basic environment. The causality is clear: the base is not merely a passive component but an active participant in ring opening and catalysis.

-

Ring Opening of Isatin: The reaction initiates with a hydroxide ion attacking the C2-carbonyl (amide) of the isatin ring. This leads to the cleavage of the amide bond and the formation of a water-soluble isatinate intermediate.[5] This step is critical as it unmasks the aniline moiety and the keto-acid necessary for the subsequent condensation.

-

Condensation and Imine Formation: The enolizable methyl ethyl ketone reacts with the isatinate. The amino group of the opened isatinate condenses with the ketone's carbonyl group to form an imine intermediate.

-

Tautomerization and Cyclization: The intermediate tautomerizes to a more stable enamine. This positions the enamine double bond for a nucleophilic attack on the keto-acid carbonyl, executing an intramolecular cyclization.[5]

-

Dehydration and Aromatization: The final step is the elimination of a water molecule from the cyclized intermediate, which results in the formation of the stable aromatic quinoline ring system.

Visualizing the Pfitzinger Mechanism

Caption: The Pfitzinger reaction pathway.

Field-Proven Experimental Protocol: Pfitzinger Synthesis

The following protocol is a representative methodology for the synthesis of 2,3-disubstituted quinoline-4-carboxylic acids, adapted for our specific target.[4][7]

Materials:

-

Isatin (1.0 eq)

-

Methyl ethyl ketone (1.5 eq)

-

Potassium hydroxide (4.0 eq)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a 1:1 mixture of ethanol and water.

-

Addition of Reagents: Add isatin to the basic solution and stir until it dissolves completely, forming the potassium isatinate.

-

Condensation: Add methyl ethyl ketone to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker of cold water.

-

Purification: Filter the solution to remove any unreacted starting material.

-

Precipitation: Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2-3. The target compound, 3-methylquinoline-4-carboxylic acid, will precipitate out as a solid.

-

Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

II. The Doebner Reaction: A Versatile Three-Component Synthesis

The Doebner reaction is a powerful three-component condensation involving an aromatic amine, an aldehyde, and pyruvic acid.[8] This method is highly versatile because a wide variety of substituted anilines and aldehydes can be employed, allowing for diverse quinoline products.[8] To synthesize 3-methylquinoline-4-carboxylic acid, the reactants are aniline, acetaldehyde, and pyruvic acid.

Mechanistic Dissection

The elegance of the Doebner reaction lies in its convergence of two pathways to form a key intermediate that subsequently cyclizes. Unlike the Pfitzinger reaction, it typically proceeds under neutral or mildly acidic conditions.

-

Imine Formation: Aniline reacts with acetaldehyde to form a Schiff base (imine). Simultaneously, a second molecule of aniline can react with the ketone of pyruvic acid.

-

Michael-type Addition: The enol or enamine form derived from the aniline-pyruvic acid adduct acts as a nucleophile and attacks the imine formed from aniline and acetaldehyde in a Michael-type addition.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via the attack of the aniline ring onto the carbonyl group.

-

Oxidation: The resulting dihydroquinoline intermediate is not stable and readily oxidizes to the aromatic quinoline system. This oxidation can occur in the presence of air or an oxidizing agent that is sometimes generated in situ.[5]

Visualizing the Doebner Mechanism

Caption: The Doebner reaction pathway.

Field-Proven Experimental Protocol: Doebner Synthesis

This protocol is a generalized procedure for the Doebner three-component synthesis.[8]

Materials:

-

Aniline (1.0 eq)

-

Acetaldehyde (1.1 eq)

-

Pyruvic acid (1.1 eq)

-

Ethanol or Acetic Acid (as solvent)

Procedure:

-

Reaction Setup: In a three-necked flask fitted with a dropping funnel and reflux condenser, dissolve the aniline in the chosen solvent (e.g., ethanol).

-

Initial Addition: Add pyruvic acid to the solution and stir.

-

Aldehyde Addition: Add acetaldehyde dropwise to the mixture while stirring. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction's progress via TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be collected by filtration. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is performed to obtain the pure 3-methylquinoline-4-carboxylic acid.

Quantitative Data Summary

The efficiency of quinoline synthesis is highly dependent on the specific substrates and reaction conditions used. The following table provides representative data for related quinoline-4-carboxylic acid syntheses to offer a comparative perspective.

| Synthesis Method | Key Reactants | Conditions | Typical Yield | Reference |

| Pfitzinger | Isatin, 4'-Bromoacetophenone | KOH, EtOH/H₂O, Reflux, 12-48h | 81% | [4] |

| Pfitzinger | Isatin, Enaminones | KOH, H₂O | Good to Excellent | |

| Doebner | 6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | BF₃·THF, MeCN, 65 °C, 20h | 95% | [8] |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Microwave, 300 °C, 5 min | 47% | [9] |

Conclusion: A Tale of Two Pathways

Both the Pfitzinger and Doebner reactions offer robust and effective entries to 3-methylquinoline-4-carboxylic acid. The Pfitzinger reaction provides a very direct route, transforming readily available isatins into the target structure in a single, base-catalyzed step. Its primary limitation lies in the availability of substituted isatins if derivatives are desired. The Doebner reaction , on the other hand, offers greater modularity through its three-component nature, allowing for wider variation from accessible anilines and aldehydes. The choice between these authoritative methods will ultimately be guided by starting material availability, desired scale, and the specific strategic goals of the research or development program.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

-

Doebner, O., & Miller, W. v. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(1), 2812-2817. [Link]

-

Organic Syntheses. (n.d.). Cinchoninic acid, 2-hydroxy-. Organic Syntheses Procedure. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Valle-Sánchez, M. A., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 26(22), 6899. [Link]

-

Scribd. (n.d.). Microwave-Assisted Synthesis of Quinolines. Scribd. [Link]

-

PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(17), 6444-51. [Link]

-

ResearchGate. (2021). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 3-hydroxyquinoline. Organic Syntheses Procedure. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]

-

Journal of Heterocyclic Chemistry. (1972). Synthesis and spectral data for cinchoninic acids. Journal of Heterocyclic Chemistry, 9(5), 1013-1019. [Link]

-

YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

-

PMC. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(7), 2502-2512. [Link]

-

ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(17), 6444-6451. [Link]

-

ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]

-

Canadian Science Publishing. (1969). On the mechanism of the Doebner–Miller reaction. Canadian Journal of Chemistry, 47(16), 3091-3094. [Link]

-

ResearchGate. (2016). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. [Link]

-

Name-Reaction.com. (n.d.). Conrad-Limpach Reaction. Name-Reaction.com. [Link]

-

Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

-

NIH. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(3), 2098-2121. [Link]

-

Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

-

PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

-

PubMed Central. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(15), 7650-7657. [Link]

-

Cambridge University Press. (n.d.). Doebner-von Miller Synthesis. Cambridge University Press. [Link]

-

RSC Publishing. (2023). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry, 47(32), 14969-14974. [Link]

-

PubMed. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 20(4), 571-97. [Link]

-

Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare. [Link]

-

MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(24), 5878. [Link]

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]

- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

3-Methylquinoline-4-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylquinoline-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it serves as a crucial intermediate for synthesizing a range of biologically active molecules. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and spectroscopic profile, offering field-proven insights for its application in research and development.

Physicochemical Properties

3-Methylquinoline-4-carboxylic acid is a solid at room temperature, with properties influenced by its rigid aromatic core and the presence of both a hydrogen-bond-donating carboxylic acid group and a hydrogen-bond-accepting quinoline nitrogen.

Core Properties

A summary of the fundamental physicochemical properties is presented in Table 1. The high melting point is characteristic of the planar, crystalline nature of the quinoline ring system, which facilitates strong intermolecular packing. While experimental pKa and solubility data are not extensively published, values can be estimated from the parent compound, quinoline-4-carboxylic acid, which has a predicted acidic pKa of approximately 3.61.[1] This indicates it is a moderately strong organic acid. Its solubility is limited in water but enhanced in organic solvents, particularly polar aprotic solvents like DMSO.[2]

Table 1: Physicochemical Properties of 3-Methylquinoline-4-carboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₂ | [3] |

| Molecular Weight | 187.19 g/mol | |

| Melting Point | 250 °C | |

| Appearance | Yellow to green powder | [4] |

| CAS Number | 1873-51-4 | [5] |

| Predicted pKa (Acidic) | ~3.6 (estimated from parent compound) | [1] |

| Predicted XlogP | 2.1 | [6] |

Synthesis Methodology: The Pfitzinger Reaction

The most reliable and versatile method for synthesizing 3-methylquinoline-4-carboxylic acid is the Pfitzinger reaction . This classical condensation reaction involves the treatment of isatin with a carbonyl compound containing an α-methylene group under basic conditions.[7] To achieve the 3-methyl substitution, butan-2-one (methyl ethyl ketone) is the required carbonyl reactant.[8]

Reaction Mechanism

The reaction proceeds via a well-established mechanism:

-

Ring Opening: The base (e.g., KOH) hydrolyzes the amide bond of isatin to form the potassium salt of isatinic acid, an α-keto acid.[7]

-

Condensation: The primary amine of the opened isatin intermediate condenses with the ketone (butan-2-one) to form an imine.

-

Cyclization & Dehydration: The enolate of the imine intermediate undergoes an intramolecular cyclization onto the keto group, followed by dehydration to form the aromatic quinoline ring system.[7][8]

The overall workflow is depicted in the diagram below.

Caption: Workflow of the Pfitzinger synthesis of 3-Methylquinoline-4-carboxylic acid.

Experimental Protocol

This protocol is adapted from established Pfitzinger reaction procedures.[9][10][11]

Materials:

-

Isatin (1.0 eq)

-

Potassium Hydroxide (KOH) (3.0-4.0 eq)

-

Butan-2-one (methyl ethyl ketone) (2.0 eq)

-

Ethanol (Absolute)

-

Deionized Water

-

Glacial Acetic Acid (for workup)

Procedure:

-

Prepare Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a mixture of absolute ethanol and water (e.g., 20:1 ratio).

-

Isatin Ring Opening: Add isatin to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from purple/orange to brown is typically observed, indicating the formation of the potassium salt of isatinic acid.[10]

-

Add Carbonyl Compound: Gradually add butan-2-one to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 79-82 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[11]

-

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation.

-

Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-water. Acidify the solution slowly with glacial acetic acid until the pH is acidic, which will precipitate the product.[10]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3-methylquinoline-4-carboxylic acid.

Chemical Reactivity

The reactivity of 3-methylquinoline-4-carboxylic acid is dominated by the carboxylic acid group, but is also influenced by the quinoline ring.

Reactions at the Carboxylic Acid Group

-

Esterification: Direct Fischer-Speier esterification can be low-yielding due to steric hindrance from the C3-methyl group.[12] More effective methods include generation of the cesium salt followed by reaction with an alkyl halide (e.g., iodomethane) or the use of activating agents like TMS-diazomethane.[12]

-

Amide Formation: Standard peptide coupling conditions (e.g., using HATU or EDC/HOBt) can be employed to form amides, which are common modifications in drug discovery programs.

-

Decarboxylation: Like many quinoline-4-carboxylic acids, the compound can undergo decarboxylation upon heating, particularly under harsh reaction conditions.[12][13] This is a critical consideration during subsequent synthetic steps, such as ester hydrolysis.

-

Ester Hydrolysis: Hydrolysis of esters of 3-methylquinoline-4-carboxylic acid can be challenging. Mild conditions are often ineffective, while harsher basic conditions (e.g., NaOH at >60 °C) can promote decarboxylation as a side reaction.[12] Lewis acids such as boron tribromide (BBr₃) in dichloromethane have been successfully used to cleave methyl esters to unveil the carboxylic acid with minimal side product formation.[12]

Reactions on the Quinoline Ring

The quinoline ring is an electron-deficient aromatic system, making it generally resistant to electrophilic aromatic substitution. However, the benzene portion of the ring can undergo substitution under forcing conditions. Nucleophilic aromatic substitution is more favorable, particularly if activating groups are present.

Spectroscopic Profile

The structural features of 3-methylquinoline-4-carboxylic acid give rise to a distinct spectroscopic signature.

Table 2: Key Spectroscopic Data for 3-Methylquinoline-4-carboxylic Acid

| Spectroscopy | Feature | Characteristic Region / Value | Source(s) |

| FTIR | O-H Stretch (Carboxylic Acid) | Very broad, 3300-2500 cm⁻¹ | [14][15] |

| C=O Stretch (Carbonyl) | Strong, sharp, ~1725-1700 cm⁻¹ | [11][14] | |

| C-O Stretch | Strong, 1320-1210 cm⁻¹ | [16] | |

| Aromatic C=C/C=N Stretches | 1600-1450 cm⁻¹ | ||

| ¹H NMR | -COOH Proton | Very broad singlet, 10-12 ppm | [17] |

| Aromatic Protons (H5-H8) | Multiplets, 7.5-8.5 ppm | [18] | |

| -CH₃ Proton | Singlet, ~2.7 ppm | [19] | |

| ¹³C NMR | C=O Carbon | 165-180 ppm | [17] |

| Aromatic/Quinoline Carbons | 120-150 ppm | [18] | |

| -CH₃ Carbon | 15-20 ppm | [19] | |

| Mass Spec | [M+H]⁺ | m/z 188.0706 | [6] |

| [M-H]⁻ | m/z 186.0560 | [6] |

-

Infrared (IR) Spectroscopy: The most prominent feature is the extremely broad O-H stretching band from the carboxylic acid dimer, which often overlaps with the C-H stretching signals. A strong, sharp carbonyl (C=O) absorption is also definitive.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxylic acid proton gives a characteristic downfield signal, often broad, between 10-12 ppm.[17] The protons on the quinoline ring appear in the aromatic region, and the C3-methyl group typically appears as a singlet around 2.7 ppm.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should readily confirm the molecular formula with high accuracy. Common adducts observed in electrospray ionization include [M+H]⁺ and [M-H]⁻.[6]

Applications in Research and Drug Discovery

3-Methylquinoline-4-carboxylic acid is primarily utilized as a chemical intermediate.

-

DHODH Inhibitors: The scaffold is a key component in the design of inhibitors for dihydroorotate dehydrogenase (DHODH), a validated target for anticancer and anti-inflammatory therapies. The carboxylic acid moiety is often crucial for binding, forming salt bridges or hydrogen bonds with key residues in the enzyme's active site.[12]

-

Pharmaceutical Formulations: The compound has been noted for its use as a stabilizer and preservative in pharmaceutical formulations due to its ability to inhibit bacterial and fungal growth.

-

Building Block Chemistry: It serves as a versatile starting material for further elaboration. The carboxylic acid handle allows for the introduction of diverse functionalities through amide coupling or esterification, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.[20]

Safety and Handling

3-Methylquinoline-4-carboxylic acid is classified as an irritant.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautions: P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be used. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.

References

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]

-

3-Methyl-2-phenylquinoline-4-carboxylic acid | C17H13NO2. (n.d.). PubChem. [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). UI Scholars Hub. [Link]

-

Pfitzinger reaction. (n.d.). Wikipedia. [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. [Link]

-

3-methylquinoline-4-carboxylic acid (C11H9NO2). (n.d.). PubChemLite. [Link]

- US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (n.d.).

-

Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. (n.d.). The Royal Society of Chemistry. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]

-

Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021). Human Metabolome Database. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

-

3-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

-

4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. (n.d.). PubChem. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

-

Figure S11. 1 H NMR spectrum of 3f . (n.d.). ResearchGate. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. selleckchem.com [selleckchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | C11H9NO3 | CID 67024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-METHYLQUINOLINE-4-CARBOXYLIC ACID | 1873-51-4 [chemicalbook.com]

- 6. PubChemLite - 3-methylquinoline-4-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. echemi.com [echemi.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tsijournals.com [tsijournals.com]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

3-Methylquinoline-4-carboxylic acid derivatives and analogues

An In-Depth Technical Guide to 3-Methylquinoline-4-carboxylic Acid Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and versatile substitution points have made it the foundation for numerous therapeutic agents across a wide range of diseases.[1][2] Within this class, quinoline-4-carboxylic acids have attracted significant attention for their potent biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][3]

This technical guide focuses specifically on the 3-methylquinoline-4-carboxylic acid core, a subclass that has proven to be particularly effective as a pharmacophore for potent and selective enzyme inhibition. The primary mechanism of action for many of these derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2] Because cancer cells exhibit a high proliferation rate, they are heavily dependent on this pathway for the synthesis of DNA and RNA, making DHODH an important target for anticancer drug development.[2]

This document, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of 3-methylquinoline-4-carboxylic acid derivatives. It delves into the causality behind experimental choices, provides detailed protocols for key assays, and outlines the pathway from initial hit discovery to lead optimization.

The Core Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The therapeutic efficacy of many 3-methylquinoline-4-carboxylic acid analogues is rooted in their ability to inhibit human DHODH (hDHODH). This enzyme is the fourth and only redox-active enzyme in the de novo synthesis pathway for pyrimidines, where it catalyzes the oxidation of dihydroorotate to orotate, a key precursor for DNA and RNA.[2] By blocking this step, these inhibitors effectively starve rapidly dividing cells of the essential building blocks for nucleic acid synthesis, leading to cell cycle arrest and a potent antiproliferative effect.[2]

The binding of these inhibitors is well-characterized. Structural studies of similar quinoline-based compounds, such as the notable anticancer agent Brequinar, reveal that the quinoline-4-carboxylate moiety is crucial for activity.[4] The carboxylate group forms a key salt bridge with a conserved arginine residue (R136) and a hydrogen bond with a glutamine (Q47) in the enzyme's active site, anchoring the molecule for effective inhibition.[4] The rest of the scaffold, particularly the substituent at the C2-position, occupies a largely hydrophobic pocket. The 3-methyl group plays a significant role in orienting the C2-substituent and influencing the overall conformation and synthetic accessibility.

Caption: Inhibition of hDHODH by 3-methylquinoline-4-carboxylic acid derivatives blocks orotate production.

Key Synthetic Strategies

The construction of the 3-methylquinoline-4-carboxylic acid scaffold is most reliably achieved via the Pfitzinger reaction . This classical condensation method provides a direct and versatile route to the desired core structure.

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[1] For the synthesis of the target 3-methyl derivatives, the carbonyl component is typically a propiophenone (1-arylpropan-1-one). The reaction proceeds through the opening of the isatin ring to form an isatic acid intermediate, followed by condensation with the enolate of the propiophenone and subsequent intramolecular cyclization to yield the final quinoline ring system.

The primary advantages of this method are its operational simplicity and the ability to introduce diversity at the C2-position and on the benzo portion of the quinoline ring by simply varying the propiophenone and isatin starting materials, respectively. However, a notable challenge arises from the presence of the C3-methyl group, which can sterically hinder subsequent reactions, such as Fischer-Speier esterification or mild ester hydrolysis.[4] Researchers have developed alternative methods, like using cesium carbonate and iodomethane for methylation, to circumvent these issues.[4]

Caption: General workflow for the Pfitzinger synthesis of 3-methylquinoline-4-carboxylic acids.

Experimental Protocol: Synthesis of 2-([1,1′-Biphenyl]-4-yl)-3-methylquinoline-4-carboxylic Acid

This protocol is adapted from established literature procedures for the synthesis of a representative DHODH inhibitor.[4]

Reagents and Materials:

-

Isatin

-

1-([1,1′-biphenyl]-4-yl)propan-1-one

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

1 M Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve KOH (4.0 eq) in a solution of EtOH and H₂O (e.g., 5 mL EtOH, 2 mL H₂O).

-

Add Isatin (1.2 eq) to the basic solution and stir at room temperature until dissolved.

-

Add 1-([1,1′-biphenyl]-4-yl)propan-1-one (1.0 eq) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the solution to reflux for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and concentrate it in vacuo to remove the ethanol.

-

Redissolve the residue in 1 M NaOH and transfer to a separatory funnel.

-

Wash the aqueous layer three times with EtOAc to remove any unreacted propiophenone and other non-polar impurities.

-

Carefully acidify the aqueous layer with 1 M HCl with stirring. A precipitate will form as the pH drops to approximately 2-3.

-

Collect the solid precipitate by vacuum filtration, washing with cold deionized water.

-

Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., EtOH/water).

Structure-Activity Relationships (SAR)

Systematic modification of the 3-methylquinoline-4-carboxylic acid scaffold has yielded critical insights into the structural requirements for potent DHODH inhibition. The SAR can be understood by analyzing three principal regions of the molecule.[5]

-

The C4-Position (The Anchor): There is a strict requirement for a carboxylic acid or a corresponding salt at this position.[5] This group is the primary binding motif, forming critical electrostatic interactions with the DHODH active site.[4] Esterification of the carboxylic acid (e.g., to a methyl ester) universally leads to a dramatic loss of enzymatic inhibitory activity but can be a viable prodrug strategy to improve cellular permeability.[6]

-

The C2-Position (The Hydrophobic Probe): Potent inhibition requires a bulky and hydrophobic substituent at the C2-position.[5] This group occupies a nonpolar binding pocket. A wide range of aryl and heteroaryl groups, such as biphenyl, substituted pyridyl, and pyrimidyl moieties, have been shown to be effective. The choice of this group significantly influences the compound's potency, selectivity, and physicochemical properties like cLogP.[4]

-

The Benzo Ring (The Modulator): Substitutions on the benzo portion of the quinoline ring can fine-tune the electronic properties and overall activity. For instance, the highly potent DHODH inhibitor Brequinar features a fluorine atom at the C6-position.[5]

Caption: Key structure-activity relationship points for DHODH inhibition.

Biological Evaluation Workflows

The characterization of novel 3-methylquinoline-4-carboxylic acid derivatives requires a standardized set of assays to determine enzymatic inhibition and cellular activity.

In Vitro DHODH Inhibition Assay

This assay quantifies a compound's ability to directly inhibit the hDHODH enzyme. A common method involves coupling the enzymatic reaction to the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which can be monitored spectrophotometrically.[6]

Caption: Workflow for the spectrophotometric DHODH inhibition assay.

Protocol: DHODH Enzymatic Assay [6]

-

Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare assay buffer, recombinant hDHODH, dihydroorotate, and DCIP solutions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, hDHODH enzyme, DCIP, and the test compound at various concentrations to each well. Include control wells with DMSO (no inhibition) and wells without enzyme (background).

-

Initiation: Start the reaction by adding a solution of dihydroorotate to all wells.

-

Measurement: Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 600 nm over a set period (e.g., 10 minutes). The rate of decrease corresponds to the rate of DCIP reduction, which is proportional to DHODH activity.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Antiproliferative Assay (MTT Assay)

To confirm that enzyme inhibition translates to a functional effect in a cellular context, a cytotoxicity or antiproliferative assay is performed. The MTT assay is a standard colorimetric method for assessing cell viability.[6]

Protocol: MTT Cell Viability Assay [6]

-

Cell Seeding: Seed cancer cells (e.g., HCT-116 human colon cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: After incubation, remove the media and add fresh media containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Lead Optimization and Preclinical Data

The ultimate goal of a drug discovery program is to develop a compound with not only high potency but also favorable drug-like properties, including oral bioavailability and a suitable pharmacokinetic profile. The 3-methylquinoline-4-carboxylic acid class has shown significant promise in this regard.

Optimization efforts focus on balancing potency (low IC₅₀) with physicochemical properties like lipophilicity (cLogP). While high lipophilicity can improve cell permeability, it may also lead to poor solubility and off-target effects. A key metric used in this balancing act is Lipophilic Efficiency (LipE), which relates potency to cLogP.

The table below summarizes data for selected derivatives from a structure-guided optimization campaign, illustrating the interplay between structure, enzymatic potency, and cellular activity.[4]

| Compound ID | R₁ Substituent (at C2) | R₂ Substituent (at C4) | DHODH IC₅₀ (μM) | HCT-116 IC₅₀ (μM) | cLogP |

| 3 | [1,1'-Biphenyl]-4-yl | -COOH | 0.250 ± 0.11 | > 25 | 6.27 |

| 41 | 2'-(Trifluoromethyl)pyridin-4-yl | -COOH | 0.0097 ± 0.0014 | 0.038 ± 0.003 | 3.99 |

| 43 | 2'-Cyanopyridin-4-yl | -COOH | 0.0262 ± 0.0018 | 0.078 ± 0.009 | 2.59 |

| 46 | 2'-Cyanonaphthyridin-4-yl | -COOH | 0.0283 ± 0.0033 | 0.045 ± 0.005 | 2.05 |

Data adapted from a study on DHODH inhibitors.[4]

Notably, extensive optimization led to the discovery of compound 41 , which not only demonstrates potent single-digit nanomolar inhibition of DHODH but also possesses significant oral bioavailability (F = 56%) and a favorable elimination half-life in preclinical models.[4] This highlights the potential of the 3-methylquinoline-4-carboxylic acid scaffold to yield viable clinical candidates.

Conclusion and Future Directions

The 3-methylquinoline-4-carboxylic acid scaffold is a validated and highly promising platform for the development of potent inhibitors of dihydroorotate dehydrogenase. The well-defined structure-activity relationships, centered on the essential C4-carboxylic acid and a hydrophobic C2-substituent, provide a clear roadmap for rational drug design. Robust and reproducible synthetic routes, primarily through the Pfitzinger reaction, allow for extensive chemical exploration and optimization.

Future work in this area will likely focus on:

-

Exploring Novel C2-Substituents: Designing novel aryl and heteroaryl groups to further enhance potency and selectivity, potentially forming new interactions within the DHODH binding pocket.

-

Fine-Tuning Pharmacokinetics: Modulating the substitution pattern on the benzo ring to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

-

Developing Advanced Prodrugs: Investigating more sophisticated prodrug strategies beyond simple esters to improve oral bioavailability and tumor-specific drug delivery.

-

Expanding Therapeutic Indications: While the primary focus has been on cancer, the immunosuppressive effects of DHODH inhibition suggest that these compounds could also be explored for autoimmune diseases.

References

-

Molina, I., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology. Available at: [Link]

-

Goodman, M. C., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

- Google Patents. (1937). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.

-

Ohashi, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega. Available at: [Link]

-

Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

-

Le, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

-

Mini-Reviews in Medicinal Chemistry. (2015). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

3-Methylquinoline-4-carboxylic acid discovery and history

An In-Depth Technical Guide to the Discovery and History of 3-Methylquinoline-4-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Modern Science

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and medicinal science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this structural motif is prevalent in a vast array of natural alkaloids and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2] Derivatives of quinoline have been central to the development of therapies for malaria, cancer, and various infections. Within this important class, quinoline-4-carboxylic acids have emerged as a "privileged scaffold," a molecular framework that is recurrently found in potent, biologically active compounds.[3] This guide provides a detailed exploration of a specific, yet significant, member of this family: 3-Methylquinoline-4-carboxylic acid, tracing its historical discovery through the lens of foundational synthetic chemistry.

PART 1: The Dawn of Quinoline Synthesis: Foundational Reactions

The ability to construct the quinoline core in the laboratory was a pivotal achievement of 19th-century organic chemistry. Before specific derivatives like 3-methylquinoline-4-carboxylic acid could be synthesized, general methods were required. These named reactions not only provided access to the quinoline nucleus but also established the mechanistic principles that would underpin future discoveries.

Key historical syntheses include:

-

Skraup Synthesis (1880): The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself.[1][4]

-

Doebner-von Miller Reaction (1881): A versatile method reacting anilines with α,β-unsaturated carbonyl compounds, allowing for the introduction of substituents onto the newly formed pyridine ring.[1][5][6]

-

Combes Synthesis (1888): The acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines.[1][7][8][9]

-

Friedländer Synthesis (1882): The condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, which builds the pyridine ring onto a pre-functionalized benzene derivative.[1]

These early methods were crucial for exploring the fundamental chemistry of quinolines, but a more direct and reliable route to the medicinally important quinoline-4-carboxylic acid moiety was needed.

PART 2: The Pfitzinger Reaction: A Gateway to Quinoline-4-Carboxylic Acids

The discovery most directly responsible for the synthesis of 3-methylquinoline-4-carboxylic acid and its analogs is the Pfitzinger reaction , first reported by Wilhelm Pfitzinger in 1886.[10] This powerful transformation provides a direct route to substituted quinoline-4-carboxylic acids from simple, readily available starting materials.[3][11]

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[3][11] This method proved to be exceptionally valuable, as the resulting carboxylic acid group at the 4-position serves as a critical handle for further chemical modification and is a key pharmacophore for biological activity in many drug candidates.[12]

Causality in the Pfitzinger Mechanism

The elegance of the Pfitzinger reaction lies in its sequential, logical steps, where each intermediate is purposefully generated to facilitate the next transformation.

-

Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolysis of the amide bond within the isatin molecule by a strong base, such as potassium hydroxide (KOH). This is a critical first step as it opens the five-membered ring to form a keto-acid intermediate (an α-keto aniline derivative).[3][11][13] This unmasks the aniline amine and the ketone necessary for the subsequent steps.

-

Imine/Enamine Formation: The aniline portion of the ring-opened intermediate then condenses with the carbonyl group of the second reactant (the α-methylene carbonyl compound). This forms an imine, which rapidly tautomerizes to the more stable enamine isomer.[3][11] The choice of a carbonyl compound with an α-methylene group is deliberate, as this structure is required to form the enamine intermediate that enables cyclization.

-

Intramolecular Cyclization and Dehydration: The enamine, now possessing a nucleophilic carbon, undergoes an intramolecular cyclization, attacking the ketone on the original isatin fragment. This aldol-type condensation forms a new six-membered ring. The final step is the elimination of a water molecule (dehydration) to aromatize the newly formed pyridine ring, yielding the stable quinoline-4-carboxylic acid product.[3][11]

PART 3: The Specific Discovery of 3-Methylquinoline-4-carboxylic Acid

The synthesis of 3-Methylquinoline-4-carboxylic acid is a direct and classic application of the Pfitzinger reaction. Its discovery is intrinsically linked to the exploration of the reaction's scope. To generate this specific molecule, the required reactants are isatin and methyl ethyl ketone (butan-2-one).

The choice of methyl ethyl ketone is precise and demonstrates the regiochemical control of the reaction. Methyl ethyl ketone has two different α-carbon atoms with protons that could potentially react. However, the reaction proceeds via the more nucleophilic enamine formed from the methylene (-CH2-) group, not the methyl (-CH3) group. This methylene group ultimately becomes the C3 carbon of the quinoline ring, and the methyl group attached to it remains as the substituent at that position.

Synthetic Workflow: Pfitzinger Synthesis of 3-Methylquinoline-4-carboxylic acid

Caption: Workflow for the Pfitzinger synthesis.

Detailed Experimental Protocol (General Procedure)

The following protocol outlines a representative laboratory synthesis of 3-methylquinoline-4-carboxylic acid via the Pfitzinger reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (approx. 3-4 molar equivalents) in ethanol or a mixture of ethanol and water.

-

Addition of Reactants: To the basic solution, add isatin (1 molar equivalent) and methyl ethyl ketone (1.1-1.5 molar equivalents). The mixture will typically turn dark.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours.[14] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol solvent using a rotary evaporator.[3]

-

Workup - Extraction: Add water to the residue to dissolve the potassium salt of the product (potassium 3-methylquinoline-4-carboxylate). Perform an extraction with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted methyl ethyl ketone and other neutral impurities.[3]

-

Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly acidify the solution with a dilute acid, such as acetic acid or hydrochloric acid, while stirring. The target compound, 3-methylquinoline-4-carboxylic acid, is insoluble in acidic water and will precipitate out as a solid.[3]

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual salts. Dry the product in a vacuum oven to yield the final compound. Further purification can be achieved by recrystallization if necessary.

PART 4: Modern Relevance and Applications in Drug Discovery

While the Pfitzinger synthesis is a classic reaction dating back to the 19th century, its utility endures. 3-Methylquinoline-4-carboxylic acid and its derivatives are not merely historical curiosities; they are vital building blocks in modern drug discovery.[10] The quinoline-4-carboxylic acid core is a key feature in compounds designed to inhibit a variety of biological targets.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism of action for many quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[15] This enzyme is essential for the de novo synthesis of pyrimidines, which are required for DNA and RNA production.[15] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway. By inhibiting DHODH, these compounds starve cancer cells of the necessary building blocks for growth, leading to cell cycle arrest.[15] The methyl group at the C3 position, as in 3-methylquinoline-4-carboxylic acid, plays a crucial role in orienting the molecule within the enzyme's binding pocket, influencing potency and selectivity.[12]

Caption: DHODH inhibition pathway by quinoline derivatives.

Quantitative Biological Data

The significance of the quinoline-4-carboxylic acid scaffold is underscored by quantitative data from biological assays. The substitution pattern on the quinoline ring dramatically affects activity.

| Compound Class | Target | Representative IC₅₀ (µM) | Therapeutic Area |

| 2-Aryl-3-methylquinoline-4-carboxylic acids | Human DHODH | 0.0097 - 0.250 | Cancer |

| Fluoroquinolones (related core) | Bacterial DNA Gyrase | < 1 | Antibacterial |

| 3-Quinoline Carboxylic Acids | Protein Kinase CK2 | 0.65 - 18.2 | Cancer |

Data synthesized from multiple sources for illustrative purposes.[12][16][17]

Conclusion

The story of 3-methylquinoline-4-carboxylic acid is a journey through the history of organic synthesis and its profound impact on medicinal chemistry. From the foundational discoveries of the 19th century, particularly the elegant and enduring Pfitzinger reaction, this molecule emerged as a readily accessible and highly versatile chemical entity. Its history is not merely academic; it provides the scientific bedrock upon which modern drug discovery programs are built. For researchers today, understanding this history offers not just context, but also a deep appreciation for the chemical logic that allows for the rational design of new therapeutic agents targeting cancer, infectious diseases, and beyond. The legacy of Pfitzinger's work continues to enable scientific innovation, demonstrating that a well-designed chemical reaction can echo through centuries of research.

References

- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.

- Pfitzinger reaction. Wikipedia.

- Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.

- Applic

- A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot

- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- Quinoline. Wikipedia.

- The Skraup Synthesis of Quinolines. Organic Reactions.

- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.

- Doebner–Miller reaction. Wikipedia.

- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.

- Combes quinoline synthesis. Wikipedia.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing).

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV

- Quinoline Synthesis. Scribd.

- Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. Benchchem.

- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.

- Combes Quinoline Synthesis. LookChem.

- The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed.

- Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare.

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.

- Doebner-von Miller Synthesis. Name Reactions in Organic Synthesis.

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.

- 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.

Sources

- 1. iipseries.org [iipseries.org]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Combes Quinoline Synthesis - Chempedia - LookChem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. jocpr.com [jocpr.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylquinoline-4-carboxylic acid spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methylquinoline-4-carboxylic Acid

Abstract

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of chemical synthesis and discovery. 3-Methylquinoline-4-carboxylic acid, a derivative of the versatile quinoline scaffold, presents a unique spectroscopic fingerprint. This guide provides a comprehensive exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices and offer a self-validating interpretation of the spectral data, grounded in authoritative principles of analytical chemistry.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of methyl and carboxylic acid functional groups, as in 3-methylquinoline-4-carboxylic acid, can significantly modulate a molecule's physicochemical properties, including its solubility, binding affinity, and metabolic stability. Accurate and thorough spectroscopic analysis is therefore not merely a procedural step but a critical component of the research and development process, ensuring the compound's identity and purity. This guide will walk through the expected spectroscopic data for this molecule and the logic of its interpretation.

Synthesis Methodology: The Pfitzinger Reaction

To understand the context of our analysis, we must first consider a primary synthetic route to our target compound. The Pfitzinger reaction is a classic and robust method for synthesizing quinoline-4-carboxylic acids.[1][2] It involves the condensation of isatin with an α-methylene carbonyl compound in the presence of a strong base.

Experimental Protocol: Synthesis of 3-Methylquinoline-4-carboxylic acid

-

Isatin Ring Opening: Isatin (1.0 eq) is dissolved in an aqueous solution of potassium hydroxide (3.0 eq). The mixture is stirred at room temperature, leading to the hydrolysis of the amide bond to form the potassium salt of isatinic acid.[2]

-

Condensation: Methyl ethyl ketone (1.2 eq) is added to the reaction mixture. The choice of methyl ethyl ketone is critical as its α-methylene group and adjacent carbonyl are required to form the specific 3-methyl-substituted quinoline ring.

-

Cyclization and Dehydration: The mixture is heated to reflux for 12-24 hours. During this step, the isatinic acid intermediate condenses with the ketone to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline ring system.[3]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to a pH of ~4-5. This protonates the carboxylate, causing the 3-methylquinoline-4-carboxylic acid to precipitate out of the solution. The solid product is then collected by vacuum filtration, washed with cold water, and dried.[4]

The following workflow illustrates the key stages of the synthesis and purification process.

Caption: General workflow for the Pfitzinger synthesis of 3-methylquinoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] For 3-methylquinoline-4-carboxylic acid, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (multiplicity).[1]

Hypothetical Experimental Protocol: A sample of 3-methylquinoline-4-carboxylic acid (~10 mg) is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is strategic; its ability to form hydrogen bonds with the carboxylic acid proton allows this otherwise rapidly exchanging proton to be observed as a broad signal. The spectrum is recorded on a 400 MHz spectrometer.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.5 - 14.5 | br s | 1H | H-1' (COOH) |

| ~8.95 | s | 1H | H-2 |

| ~8.20 | d | 1H | H-5 |

| ~8.10 | d | 1H | H-8 |

| ~7.85 | t | 1H | H-7 |

| ~7.65 | t | 1H | H-6 |

| ~2.70 | s | 3H | H-3' (CH₃) |

Interpretation and Expertise:

-

Carboxylic Acid Proton (H-1'): The most downfield signal, appearing as a broad singlet, is characteristic of a carboxylic acid proton.[6] Its significant deshielding is due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.

-

H-2 Proton: The singlet at ~8.95 ppm is assigned to the H-2 proton. It is significantly deshielded due to the inductive effect of the adjacent nitrogen atom and the anisotropic effect of the aromatic system. It appears as a singlet because it has no adjacent proton neighbors.

-

Aromatic Protons (H-5 to H-8): The protons on the benzo- part of the quinoline ring appear in the typical aromatic region (~7.6-8.2 ppm). The H-5 and H-8 protons are the most deshielded in this group due to the "bay region" effect and proximity to the heterocyclic ring. They appear as doublets due to coupling with their single ortho neighbors. The H-6 and H-7 protons appear as triplets (or more accurately, doublet of doublets) as they are coupled to two neighboring protons each.

-

Methyl Protons (H-3'): The singlet at ~2.70 ppm, integrating to three protons, is unequivocally assigned to the methyl group at the C-3 position. Its upfield shift relative to the aromatic protons is expected for an alkyl substituent.

Caption: Structure of 3-Methylquinoline-4-carboxylic acid with atom numbering for NMR.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[7]

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~168.5 | C-1' (COOH) | Carbonyl carbon of a carboxylic acid, highly deshielded. |

| ~150.0 | C-2 | Deshielded by adjacent nitrogen and aromatic system. |

| ~148.2 | C-8a | Quaternary carbon at the ring junction. |

| ~145.5 | C-4 | Quaternary carbon attached to the carboxyl group. |

| ~131.0 | C-7 | Aromatic CH. |

| ~129.5 | C-5 | Aromatic CH. |

| ~128.0 | C-8 | Aromatic CH. |

| ~127.5 | C-4a | Quaternary carbon at the ring junction. |

| ~126.0 | C-6 | Aromatic CH. |

| ~125.0 | C-3 | Quaternary carbon attached to the methyl group. |

| ~16.5 | C-3' (CH₃) | Aliphatic methyl carbon, significantly shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

Hypothetical Experimental Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded against a background of a pure KBr pellet.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid |

| ~3050 | Medium, Sharp | C-H stretch (aromatic) | Quinoline Ring |

| ~2950 | Weak, Sharp | C-H stretch (aliphatic) | Methyl Group |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretches | Quinoline Ring |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |

| 960 - 900 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid |

Interpretation and Expertise:

-

O-H Stretch: The most prominent feature is the extremely broad absorption band spanning from 3300 to 2500 cm⁻¹. This is the hallmark of a hydrogen-bonded carboxylic acid dimer and is a definitive piece of evidence for this functional group.[9][10]

-

C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid. Its position indicates it is part of a conjugated system.[9]

-

Quinoline Ring Vibrations: The series of peaks between 1600 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic quinoline core.

-

C-O Stretch and O-H Bend: The strong C-O stretch and the broad O-H out-of-plane bend provide further confirmation of the carboxylic acid moiety.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[11]

Hypothetical Experimental Protocol: The sample is introduced into an electron ionization (EI) mass spectrometer. The molecules are bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.

Expected Mass Spectrometry Data

| m/z | Possible Fragment Ion | Interpretation |

|---|---|---|

| 187 | [M]⁺ | Molecular Ion (C₁₁H₉NO₂) |

| 170 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 142 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical. This is a common and significant fragmentation for carboxylic acids. |

| 115 | [142 - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring, a characteristic fragmentation for this heterocycle. |

Fragmentation Pathway Analysis: The fragmentation of 3-methylquinoline-4-carboxylic acid is initiated by the formation of the molecular ion [M]⁺. The most logical and energetically favorable fragmentations involve the carboxylic acid group.

Caption: Proposed EI mass spectrometry fragmentation pathway for 3-methylquinoline-4-carboxylic acid.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of 3-methylquinoline-4-carboxylic acid. ¹H and ¹³C NMR definitively map the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of the key carboxylic acid and quinoline functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This multi-faceted spectroscopic approach ensures the highest degree of confidence in the identity and structure of the synthesized compound, a critical requirement for its advancement in research and drug development pipelines.

References

-

Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

-

PubChem. (n.d.). 3-Methyl-2-phenylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Name Reactions. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved January 22, 2026, from [Link]

-

Sakinah, S., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8. [Link]

-

Doležal, M., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(5), 282-284. [Link]

-

PubChemLite. (n.d.). 3-methylquinoline-4-carboxylic acid (C11H9NO2). Université du Luxembourg. Retrieved January 22, 2026, from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

SpectraBase. (n.d.). 1-METHYL-4-OXO-1,4-DIHYDROQUINOLOLINE-3-CARBOXYLIC-ACID-3-CARBOXYLATE. Wiley. [Link]

-

Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 573-581. [Link]

-

Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid... [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 3e. [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

DocBrown. (n.d.). database IR spectra INFRARED SPECTROSCOPY. [Link]

-

IUCr Journals. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

- 1. Pfitzinger Reaction [drugfuture.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | C11H9NO3 | CID 67024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synchem.de [synchem.de]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chempap.org [chempap.org]

A Technical Guide to the Therapeutic Targeting of 3-Methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract